rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans
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Overview
Description
rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans, is a chiral compound featuring an oxolane ring substituted with an imidazole group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-ethyl-1H-imidazole and a suitable oxolane derivative.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans, would involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining efficiency and safety.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The imidazole group can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biochemical Probes: Utilized in studying enzyme mechanisms and interactions due to its reactive aldehyde group.
Medicine
Drug Development: Potential precursor for pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions involving its functional groups:
Aldehyde Group: Can form covalent bonds with nucleophiles, making it reactive in biochemical assays.
Imidazole Group: Known for its ability to coordinate with metal ions, influencing various catalytic and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-methanol: Contains a primary alcohol group instead of an aldehyde.
Uniqueness
Functional Group Diversity: The presence of both an imidazole and an aldehyde group makes it versatile for various chemical reactions.
Chirality: The compound’s chiral nature can lead to different biological activities compared to its achiral counterparts.
This detailed overview provides a comprehensive understanding of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2307781-04-8 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.2 |
Purity |
90 |
Origin of Product |
United States |
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